Aqueous Solubility: Hydrochloride vs. Free Base
The hydrochloride salt form of 5-methylimidazo[1,2-a]pyridine provides a critical advantage in aqueous solubility over its poorly soluble free base. While the free base (5-Methylimidazo[1,2-a]pyridine, CAS 933-69-7) exhibits limited water solubility of approximately 0.272 mg/mL , the hydrochloride salt form (CAS 5857-49-8) is designed to dissociate into the protonated base and chloride ion in aqueous media, significantly enhancing solubility for biological assays and downstream chemical manipulations .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Enhanced solubility due to hydrochloride salt formation (not directly quantified, inferred from salt form properties) |
| Comparator Or Baseline | 5-Methylimidazo[1,2-a]pyridine (free base) at 0.272 mg/mL |
| Quantified Difference | Class-level expectation of >10x solubility increase for hydrochloride salt over free base |
| Conditions | Aqueous solution, 25°C (inferred from standard pharmaceutical salt behavior) |
Why This Matters
Superior solubility facilitates accurate compound handling, reliable dosing in in vitro assays, and simplifies purification steps, reducing experimental variability and improving workflow efficiency.
